molecular formula C12H12N2O3 B13718117 Ethyl 5-(3-Methyl-2-pyridyl)isoxazole-3-carboxylate

Ethyl 5-(3-Methyl-2-pyridyl)isoxazole-3-carboxylate

Katalognummer: B13718117
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: WWBUCIFCUAUJLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(3-Methyl-2-pyridyl)isoxazole-3-carboxylate is a heterocyclic compound that features an isoxazole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-Methyl-2-pyridyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-pyridinecarboxylic acid with ethyl chloroformate in the presence of a base, followed by cyclization with hydroxylamine to form the isoxazole ring . This reaction is usually carried out under reflux conditions with solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(3-Methyl-2-pyridyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can lead to various reduced forms of the isoxazole ring.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(3-Methyl-2-pyridyl)isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 3-methylpyrazole-5-carboxylate: Contains a pyrazole ring instead of an isoxazole ring.

    Ethyl 5-(aminomethyl)isoxazole-3-carboxylate: Contains an aminomethyl group instead of a 3-methyl-2-pyridyl group.

Uniqueness

Ethyl 5-(3-Methyl-2-pyridyl)isoxazole-3-carboxylate is unique due to the presence of both the isoxazole and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential for diverse biological activities.

Eigenschaften

Molekularformel

C12H12N2O3

Molekulargewicht

232.23 g/mol

IUPAC-Name

ethyl 5-(3-methylpyridin-2-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-3-16-12(15)9-7-10(17-14-9)11-8(2)5-4-6-13-11/h4-7H,3H2,1-2H3

InChI-Schlüssel

WWBUCIFCUAUJLW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=CC=N2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.